molecular formula C9H14N2 B2401155 N1-ethyl-5-methylbenzene-1,2-diamine CAS No. 742054-04-2

N1-ethyl-5-methylbenzene-1,2-diamine

Cat. No.: B2401155
CAS No.: 742054-04-2
M. Wt: 150.225
InChI Key: COQPFZAJYBPIQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-ethyl-5-methylbenzene-1,2-diamine typically involves the nitration of benzene to form nitrobenzene, followed by reduction to form the corresponding amine. The specific synthetic route for this compound involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N1-ethyl-5-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Iron (Fe), hydrochloric acid (HCl)

    Substitution: Ethyl iodide (C2H5I), potassium carbonate (K2CO3)

Major Products:

Scientific Research Applications

N1-ethyl-5-methylbenzene-1,2-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of N1-ethyl-5-methylbenzene-1,2-diamine involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as its use in drug development or material science .

Comparison with Similar Compounds

  • N-methyl-1,2-benzenediamine
  • N1,N2-dimethylbenzene-1,2-diamine
  • N1-ethyl-5-methoxybenzene-1,2-diamine

Comparison: N1-ethyl-5-methylbenzene-1,2-diamine is unique due to the presence of both an ethyl group at the N1 position and a methyl group at the 5 position, which can influence its chemical reactivity and biological activity. Compared to N-methyl-1,2-benzenediamine, the ethyl group provides additional steric hindrance and potential for different interactions. N1,N2-dimethylbenzene-1,2-diamine, on the other hand, has two methyl groups, which can affect its solubility and reactivity differently .

Properties

IUPAC Name

2-N-ethyl-4-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6,11H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQPFZAJYBPIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742054-04-2
Record name 1-N-ethyl-5-methylbenzene-1,2-diamine
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